molecular formula C21H13NO8 B3179618 5,5'-(Pyridine-2,5-diyl)diisophthalic acid CAS No. 1431292-15-7

5,5'-(Pyridine-2,5-diyl)diisophthalic acid

Cat. No.: B3179618
CAS No.: 1431292-15-7
M. Wt: 407.3 g/mol
InChI Key: BSJOPMLLNCHGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background and Significance of Aromatic Polycarboxylic Acid Ligands in Coordination Chemistry

Aromatic polycarboxylic acids are a cornerstone in the design of coordination polymers (CPs) and metal-organic frameworks (MOFs). semanticscholar.orgmdpi.com Their prevalence stems from several key characteristics: the presence of multiple carboxylate groups provides various coordination sites for metal ions, and the rigidity of the aromatic backbone allows for the predictable construction of robust, porous frameworks. acs.org These ligands are instrumental in creating materials with high thermal and chemical stability. mdpi.com

The ability to tune the size, shape, and functionality of these organic linkers by modifying the aromatic core or the number and position of carboxylic groups is a central tenet of crystal engineering. mdpi.com This versatility enables the synthesis of CPs and MOFs with tailored properties for applications ranging from gas storage to catalysis and sensing. mdpi.comglobethesis.com The presence of both carboxylate groups and other functionalities, like the nitrogen atom in pyridine-based ligands, can lead to diverse coordination modes and the formation of structurally distinct and complex architectures. mdpi.com

Structural Features and Ligand Design Principles of 5,5'-(Pyridine-2,5-diyl)diisophthalic acid

The specific molecular architecture of this compound is central to its utility as a building block. It is a rigid, multifunctional ligand designed to create stable and functional coordination polymers. ossila.com

PropertyData
Chemical Formula C21H13NO8
Molecular Weight 407.33 g/mol ossila.comsmolecule.com
IUPAC Name 5-[6-(3,5-dicarboxyphenyl)pyridin-3-yl]benzene-1,3-dicarboxylic acid nih.gov
Synonyms 5,5'-(2,5-Pyridinediyl)bisisophthalic acid, H4PyDIP ossila.comnih.gov
Appearance Off-white powder/crystal ossila.comsmolecule.com

As a tetracarboxylic acid, this ligand possesses four carboxylate groups that can be partially or fully deprotonated to coordinate with metal centers. mdpi.com This high number of potential binding sites allows it to act as a multidentate linker, connecting multiple metal ions to form extended one-, two-, or three-dimensional networks. daneshyari.com The specific arrangement of these four carboxylic acid groups dictates the potential angles and distances between metal nodes, profoundly influencing the topology of the resulting framework.

The central pyridine (B92270) ring serves a dual purpose. Firstly, it imparts significant rigidity to the ligand's backbone, which is crucial for creating predictable and stable framework structures. Secondly, the nitrogen atom within the pyridine ring offers an additional coordination site distinct from the carboxylate oxygen atoms. mdpi.com This N-pyridyl functionality can bind to metal ions, increasing the connectivity of the ligand and leading to more complex and robust architectures. semanticscholar.orgmdpi.com The electron-donating properties of the pyridine N-oxide derivative can further enhance its coordination affinity. nih.gov The presence of the pyridine moiety can also influence the electronic properties of the final material, which is relevant for applications in photocatalysis and sensing. nih.gov

The use of isophthalic acid (1,3-benzenedicarboxylic acid) units, as opposed to terephthalic (1,4-) or phthalic (1,2-) isomers, introduces a specific angular geometry. The 120-degree angle between the carboxylate groups on the isophthalate (B1238265) moieties directs the coordination with metal centers in a non-linear fashion. This angular disposition is a key factor in the formation of diverse and often intricate network topologies, influencing the final dimensionality and structure of the coordination polymer. rsc.org The substituents on the isophthalic acid can also fine-tune the coordination environments of the metal ions and the coordination modes of the carboxyl groups. rsc.orgrsc.org

Overview of Research Trajectories for this compound in Advanced Materials Science

Research utilizing this compound and structurally similar ligands has led to the development of advanced materials with a range of functional properties. The combination of its robust structure and multiple coordination sites makes it an excellent candidate for creating porous and stable MOFs.

Key areas of application include:

Gas Adsorption and Separation: MOFs constructed from this type of ligand have shown promise for the selective adsorption of gases like carbon dioxide, owing to the creation of well-defined pores and channels decorated with uncoordinated nitrogen and oxygen atoms that can interact favorably with CO2 molecules. ossila.comrsc.org

Luminescent Sensing: The inherent fluorescence of the ligand can be harnessed to create sensors. Lanthanide-based MOFs using a similar ligand, 5,5′-(Pyridine-3,5-diyl)diisophthalic acid, have been developed for the highly sensitive detection of ferric (Fe³⁺) ions and environmental pollutants like polychlorinated benzenes through luminescence quenching or enhancement mechanisms. ossila.comsmolecule.com MOFs based on related ligands have also been explored for sensing nitroaromatic compounds. nih.gov

Photocatalysis: The semiconducting properties of some MOFs derived from polycarboxylic acids allow them to act as photocatalysts. mdpi.com They have been employed in the degradation of organic dyes and other pollutants in water under UV or visible light irradiation, demonstrating potential for environmental remediation. mdpi.combohrium.comresearchgate.net

Magnetic Materials: The arrangement of metal ions directed by the ligand can lead to interesting magnetic properties. Studies on coordination polymers built from related ligands have revealed weak antiferromagnetic interactions between the metal centers. rsc.orgbohrium.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[6-(3,5-dicarboxyphenyl)pyridin-3-yl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO8/c23-18(24)13-3-11(4-14(7-13)19(25)26)10-1-2-17(22-9-10)12-5-15(20(27)28)8-16(6-12)21(29)30/h1-9H,(H,23,24)(H,25,26)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJOPMLLNCHGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5,5 Pyridine 2,5 Diyl Diisophthalic Acid

Established Synthetic Routes for 5,5'-(Pyridine-2,5-diyl)diisophthalic acid

The creation of this compound, a molecule featuring a central pyridine (B92270) ring flanked by two isophthalic acid units, is primarily achieved through sophisticated cross-coupling chemistry.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling is a cornerstone for synthesizing this compound and its analogues. wikipedia.org This powerful carbon-carbon bond-forming reaction typically involves the reaction of an organoboron species with an organohalide, catalyzed by a palladium(0) complex. wikipedia.org For the target molecule, the common approach is to couple a di-halogenated pyridine with an isophthalic acid derivative containing a boronic acid or ester group.

A representative synthesis involves the reaction between 2,5-dibromopyridine (B19318) and a suitable derivative of isophthalic acid. This method is highly effective due to its tolerance of a wide variety of functional groups and its use of relatively mild reaction conditions. wikipedia.org The general applicability of the Suzuki reaction makes it a preferred method for creating biaryl structures, which are central to the structure of this compound. organic-chemistry.org

Table 1: Key Components in Suzuki Coupling for this compound Synthesis

Component Role Example Compound(s)
Pyridine Core The central heterocyclic scaffold. 2,5-Dibromopyridine
Isophthalic Acid Moiety The functional side groups. (3,5-Dicarboxyphenyl)boronic acid
Palladium Catalyst Facilitates the cross-coupling reaction. Tetrakis(triphenylphosphine)palladium(0)
Base Activates the organoboron species. Potassium Carbonate, Sodium Carbonate
Solvent Provides the reaction medium. 1,4-Dioxane (B91453)/Water, Toluene (B28343)

Condensation Reaction Approaches for Analogous Pyridine-Based Ligands

While direct condensation is less common for the target molecule itself, it is a fundamental strategy for building pyridine rings and analogous structures. baranlab.org Condensation reactions typically involve the formation of a larger molecule from smaller units with the elimination of a small molecule, such as water. nih.gov

One classic approach is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia (B1221849) to form a dihydropyridine, which is then oxidized to the corresponding symmetrical pyridine. baranlab.orgacs.org Variations of this method allow for the synthesis of asymmetrical pyridines by performing the condensation steps sequentially. baranlab.org Another relevant method involves the simple condensation of acyl chlorides with appropriate aromatic amines to form dicarboxamides, which are structurally related to the target acid. nih.gov For example, pyridine-2,6-dicarboxylic acid can be converted to its acyl chloride and then reacted with amines to yield pyridine-2,6-dicarboxamides. nih.gov These methods highlight the versatility of condensation chemistry in creating the core pyridine heterocycle found in complex ligands. nih.gov

Strategies for Isophthalic Acid Moiety Incorporation

The incorporation of the isophthalic acid groups onto the pyridine scaffold is a critical step that defines the final structure. In the context of palladium-catalyzed cross-coupling, this is achieved by using a pre-functionalized isophthalic acid derivative. For instance, in a Suzuki coupling, a boronic acid derivative of isophthalic acid is a key reactant.

An analogous strategy is seen in the synthesis of 5,5'-(pyrimidine-2,5-diyl)diisophthalic acid, where dimethyl 5-bromoisophthalate is coupled with a pyrimidine (B1678525) diboronic acid ester. researchgate.net This demonstrates a common tactic: using an ester form of the isophthalic acid halide, which can then be hydrolyzed to the carboxylic acid groups after the C-C bond formation is complete. This protects the reactive carboxylic acid groups during the coupling reaction. The reactivity of the carboxylic acid groups themselves can be utilized in coordination chemistry to form stable complexes with metal ions, a key feature in the application of these ligands in metal-organic frameworks (MOFs). smolecule.com

Reaction Conditions and Optimization Parameters

The success of synthesizing this compound hinges on the careful control and optimization of reaction conditions, particularly the catalyst system and solvent.

Selection of Catalyst Systems and Ancillary Ligands

The choice of the palladium catalyst and its associated ligands is crucial for an efficient Suzuki-Miyaura reaction. The catalytic cycle involves oxidative addition of the organohalide to the Pd(0) center, transmetalation with the organoboron compound, and reductive elimination to yield the product and regenerate the catalyst. wikipedia.orgmdpi.com

Catalyst: Homogeneous palladium sources like Palladium(II) acetate (B1210297) (Pd(OAc)₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently used. nih.govnih.gov While palladium is the most common metal, nickel has also been explored as a more sustainable alternative for similar cross-coupling reactions. mdpi.com

Table 2: Common Catalyst Systems for Suzuki-Miyaura Coupling of Pyridine Derivatives

Catalyst Source Ancillary Ligand Key Characteristics
Pd(OAc)₂ Triphenylphosphine (PPh₃) Standard, widely available system.
Pd(PPh₃)₄ (none, ligand is integrated) A pre-formed Pd(0) complex, often used directly.
PdCl₂(dppf) dppf (1,1'-Bis(diphenylphosphino)ferrocene) Effective for a broad range of substrates. nih.gov
Pd(0) N-Heterocyclic Carbenes (NHCs) Highly stable and electron-rich, often provides higher activity. wikipedia.org
Pd/C (none, heterogeneous) Can be used in greener processes, particularly in aqueous media. nih.gov

Solvent Effects and Reaction Media Considerations

For the Suzuki coupling of pyridine derivatives, solvent systems are often mixtures. A common choice is a combination of an organic solvent and water, such as 1,4-dioxane/water or ethanol/water. nih.govresearchgate.net The presence of water can be key to the high activity of the catalyst system. nih.gov The polarity of the solvent is a significant factor; less polar solvents like toluene or 1,4-dioxane are often paired with neutral catalysts like Pd(PPh₃)₄, whereas highly polar solvents are better suited for ionic pre-catalysts. whiterose.ac.uk The use of aqueous media is also advantageous from an environmental and economic perspective, making the reaction more "green." wikipedia.orgresearchgate.net

Table 3: Solvent Systems for Suzuki-Miyaura Coupling

Solvent System Polarity Typical Catalyst Pairing Notes
Toluene Non-polar Pd(PPh₃)₄ Common for many Suzuki reactions.
1,4-Dioxane / Water Polar aprotic / Polar protic Pd(OAc)₂, Pd(PPh₃)₄ Frequently used for heteroaryl couplings. nih.gov
Ethanol / Water Polar protic Pd(II) complexes Offers good solubility for reactants and is environmentally benign. researchgate.net
n-Butanol / Water Polar protic Water-soluble Pd-phosphine complexes Good solubility for reactants and catalyst leads to high efficiency. nih.gov

Temperature and Pressure Regimes for Optimal Yields

The optimal temperature and pressure for the synthesis of pyridine-dicarboxylic acid derivatives, including analogs of this compound, are often explored in the context of hydrothermal or solvothermal methods, particularly for the preparation of metal-organic frameworks (MOFs). While specific data for the synthesis of the free acid this compound is not extensively detailed in the public domain, related studies on similar structures provide valuable insights. For instance, the hydrothermal synthesis of coordination polymers using pyridine-dicarboxylate linkers often employs temperatures in the range of 160 °C. The pressure within the sealed reaction vessel corresponds to the autogenous pressure of the solvent at that temperature.

Reaction TypeTemperature Range (°C)PressureNotes
Hydrothermal Synthesis120 - 180AutogenousCommonly used for the synthesis of coordination polymers with related ligands.
Suzuki-Miyaura CouplingRoom Temperature to 100AtmosphericDependent on the catalyst and solvent system used. nih.gov

This table presents typical conditions for related synthetic methods and may not be specific to the optimal yield of this compound.

Purification Techniques and Yield Optimization Strategies

Following the synthesis, purification of this compound is critical to obtain a high-purity product suitable for further applications. Common purification techniques for analogous compounds include recrystallization and chromatography. smolecule.com Yield optimization strategies often involve a systematic study of reaction parameters such as stoichiometry of reactants, catalyst loading, reaction time, and temperature. For instance, in Suzuki-Miyaura coupling reactions, the choice of palladium catalyst, phosphine (B1218219) ligand, and base can significantly impact the yield. nih.govrsc.org

To enhance the yield of the final product, strategies such as the following can be employed:

Control of Stoichiometry: Precise control over the molar ratios of the reactants is crucial.

Catalyst and Ligand Selection: The choice of catalyst and ligand in cross-coupling reactions is paramount for achieving high efficiency.

Solvent and Temperature Optimization: The reaction medium and temperature play a significant role in reaction kinetics and solubility of intermediates.

Work-up Procedure: A carefully designed work-up procedure, including extraction and precipitation steps, can minimize product loss.

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is primarily governed by the pyridine ring and the four carboxylic acid functional groups. These moieties allow for a range of chemical transformations, leading to the synthesis of various derivatives.

Oxidation Reactions Leading to Quinones

While direct oxidation of this compound to a quinone derivative is not widely reported, the oxidation of pyridine derivatives is a known transformation. The oxidation of quinoline (B57606) (a benzopyridine) with oxidants like chlorate (B79027) salts can yield pyridine-2,3-dicarboxylic acid. google.com The use of high-potential quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is common for the oxidation of activated C-H bonds and dehydrogenation reactions. nih.gov It is conceivable that under specific oxidative conditions, the pyridine ring of the title compound could be targeted, although this would likely be a challenging transformation due to the presence of the deactivating carboxylic acid groups.

Reduction Reactions of Carboxylic Acid Moieties

The carboxylic acid groups of this compound can be reduced to the corresponding alcohols. Catalytic reduction of pyridine carboxylic acids can be achieved using various catalysts. For example, 2,6-dichloropyridine-4-carboxylic acid can be reduced to pyridine-4-carboxylic acid using a nickel catalyst in an alkaline medium. researchgate.net More generally, carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation under high pressure.

Reducing Agent/CatalystSubstrate TypeProduct
Nickel (in alkaline medium)Halogenated Pyridine Carboxylic AcidPyridine Carboxylic Acid
Platinum (Adams catalyst)Halogenated Pyridine Carboxylic AcidPiperidine Carboxylic Acid
Lithium Aluminum Hydride (LiAlH4)Carboxylic AcidsPrimary Alcohols

This table provides examples of reduction reactions on related pyridine carboxylic acids.

Electrophilic Aromatic Substitution on Aromatic Rings

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid groups. Electrophilic attack on the pyridine ring typically occurs at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. youtube.com Reactions such as nitration require harsh conditions, for instance, heating with nitric acid in the presence of a strong acid or trifluoroacetic anhydride. rsc.orgrsc.org The presence of the four carboxylic acid groups would further increase the difficulty of such substitutions.

ReactionReagentsTypical Position of Substitution on Pyridine
NitrationHNO₃ / H₂SO₄ or (CF₃CO)₂O3-position
BrominationBr₂ / FeBr₃3-position
SulfonationSO₃ / H₂SO₄3-position

This table outlines general conditions for electrophilic substitution on the pyridine ring.

Esterification and Decarboxylation Pathways

The carboxylic acid groups of this compound can readily undergo esterification. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This reaction is typically reversible and can be driven to completion by removing the water formed during the reaction.

Decarboxylation of pyridine carboxylic acids is also a known transformation. The ease of decarboxylation depends on the position of the carboxylic acid group on the pyridine ring. For instance, pyridine-2-carboxylic acids can decarboxylate upon heating. ukri.org The decarboxylation of pyridine-2,6-dicarboxylic acid N-oxide has been observed in hydrothermal reactions, suggesting that high temperatures can induce this process. rsc.org

Functionalization Strategies for Enhanced Material Properties

The targeted functionalization of the organic linker, this compound, is a key strategy for tailoring the properties of the resulting materials, particularly in the context of metal-organic frameworks (MOFs). These modifications can be introduced either prior to the synthesis of the framework (pre-synthetic modification) or after the framework has been assembled (post-synthetic modification). Such functionalization aims to enhance a variety of material properties, including but not limited to, luminescence, porosity, catalytic activity, and selective adsorption.

Post-synthetic modification (PSM) has emerged as a particularly powerful and versatile approach for the functionalization of MOFs. researchgate.netrsc.orgescholarship.org This technique allows for the incorporation of functional groups that might not be stable under the conditions required for direct MOF synthesis. researchgate.netrsc.org PSM can be broadly categorized into covalent modification of the organic linkers and modification of the metal nodes. researchgate.net

For MOFs constructed using this compound, the pyridine nitrogen atom and the aromatic rings of the isophthalate (B1238265) units present viable sites for functionalization.

One potential strategy involves the N-quaternization of the pyridine nitrogen atom within the MOF structure. This post-synthetic modification would transform the neutral pyridine group into a cationic pyridinium (B92312) species. Such a change has been shown to significantly impact the properties of the MOF. For instance, in a UiO-67-type zirconium MOF containing 2,2'-bipyridine-4,4'-dicarboxylic acid, N-quaternization of the pyridine sites led to a cationic framework with enhanced CO2 uptake and increased catalytic efficiency for the degradation of methyl orange under UV-Vis light. nih.gov The introduction of a positive charge can lead to stronger interactions with anionic species and polar molecules, thereby improving adsorption and separation capabilities. nih.gov

Another avenue for functionalization is the introduction of additional functional groups onto the aromatic rings of the diisophthalic acid moieties. This can be achieved through pre-synthetic modification of the linker or, in some cases, through post-synthetic modification of the assembled MOF. The introduction of amine (-NH2), hydroxyl (-OH), or other reactive groups can serve as handles for further chemical transformations. labxing.com For example, amine-functionalized linkers are common targets for a variety of subsequent reactions. researchgate.net

The functionalization of MOFs can lead to significant enhancements in their performance for specific applications. The table below summarizes potential functionalization strategies for materials derived from this compound and the anticipated improvements in material properties, based on findings for analogous systems.

Table 1: Potential Functionalization Strategies and Their Impact on Material Properties

Functionalization Strategy Target Site Reagents/Method Enhanced Property Potential Application Reference
N-Quaternization Pyridine Nitrogen Alkyl halides (e.g., CH₃I) Increased CO₂ uptake, Enhanced catalytic activity, Modified optical absorption Gas separation, Catalysis nih.gov
Amination Isophthalate Rings Pre-synthetic modification Platform for further PSM, Increased basicity Catalysis, Drug delivery researchgate.net
Hydroxylation Isophthalate Rings Pre-synthetic modification Altered polarity, Potential for H-bonding Sensing, Selective adsorption labxing.com

It is important to note that while these strategies have been successfully applied to other pyridine- and isophthalate-based MOFs, their specific application to frameworks constructed from this compound requires further experimental investigation. The choice of functionalization strategy will ultimately depend on the desired application and the specific properties that need to be enhanced.

Coordination Chemistry and Framework Construction with 5,5 Pyridine 2,5 Diyl Diisophthalic Acid

Principles of Coordination Modes and Ligand Conformation

The coordination behavior of 5,5'-(pyridine-2,5-diyl)diisophthalic acid is governed by the interplay of its carboxylate and pyridyl functionalities, as well as its inherent symmetry and rigidity. These factors collectively dictate the resulting framework's topology and properties.

The this compound ligand possesses both carboxylate groups and a pyridyl nitrogen atom, which can act as donor sites for metal ions. The carboxylate groups can coordinate to metal centers in various modes, including monodentate, bidentate chelate, and bidentate bridging fashions. The pyridyl nitrogen also readily coordinates with metal ions. This versatility in coordination allows for the formation of a wide array of structural motifs.

The interplay between these donor sites is crucial in determining the dimensionality and connectivity of the resulting coordination polymer. For instance, in some structures, both the carboxylate and pyridyl groups participate in coordination, leading to highly connected three-dimensional frameworks. In other cases, only the carboxylate groups may coordinate, leaving the pyridyl nitrogen available for post-synthetic modification or as a site for specific interactions within the framework.

This inherent rigidity and symmetry can be exploited to design frameworks with specific topologies. By carefully selecting the metal ions and reaction conditions, it is possible to direct the self-assembly process towards desired architectures, such as porous materials with specific channel sizes and shapes.

The choice of the metal center has a profound impact on the coordination geometry and the final structure of the resulting framework. Different metal ions exhibit distinct coordination preferences in terms of coordination number, geometry (e.g., octahedral, tetrahedral, square planar), and bond lengths. mdpi.comresearchgate.net

For example, lanthanide ions, with their larger ionic radii and higher coordination numbers, can lead to the formation of highly connected, dense frameworks. ossila.com In contrast, transition metals like zinc or copper often result in frameworks with different topologies and porosities due to their smaller size and preference for lower coordination numbers. mdpi.comossila.com The electronic configuration of the metal ion also plays a role, influencing the magnetic and photoluminescent properties of the final material. rsc.org

The table below summarizes the influence of different metal centers on the coordination environment with ligands similar to this compound.

Metal IonTypical Coordination NumberCommon GeometriesResulting Framework Characteristics
Zn(II)4, 5, 6Tetrahedral, Square Pyramidal, OctahedralDiverse topologies, often porous frameworks. mdpi.comossila.com
Cu(II)4, 5, 6Square Planar, Square Pyramidal, Distorted OctahedralCan form 1D chains or more complex 3D structures. mdpi.com
Co(II)4, 6Tetrahedral, OctahedralCan lead to interesting magnetic properties. mdpi.com
Lanthanides (Ln³⁺)7, 8, 9Capped Trigonal Prismatic, Square Antiprismatic, Capped Square AntiprismaticHigh connectivity, often dense frameworks with potential for luminescence. researchgate.netossila.com
Cd(II)6, 7Octahedral, Pentagonal BipyramidalCan form complex 3D networks. rsc.org

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) Synthesis

The synthesis of MOFs and CPs using this compound typically involves solvothermal or hydrothermal methods. These techniques allow for the crystallization of the extended frameworks under controlled temperature and pressure.

Solvothermal and hydrothermal syntheses are widely employed for the preparation of MOFs and CPs. osti.govnih.gov These methods involve heating a mixture of the metal salt and the organic ligand in a sealed vessel, typically an autoclave, in the presence of a solvent or water. The elevated temperature and pressure facilitate the dissolution of the reactants and promote the crystallization of the product. researchgate.net

The choice of solvent can significantly influence the resulting structure. For instance, using a high-boiling point solvent like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) can lead to different framework topologies compared to using water. The temperature and reaction time are also critical parameters that need to be carefully controlled to obtain the desired crystalline phase. osti.govnih.gov

In many cases, modulators or co-ligands are added to the reaction mixture to control the nucleation and growth of the MOF crystals and to direct the formation of specific topologies. osti.gov Modulators are typically small carboxylic acids, such as acetic acid or formic acid, that compete with the primary ligand for coordination to the metal centers. osti.gov This competition can slow down the crystallization process, leading to larger and more well-defined crystals.

Co-ligands, on the other hand, are additional organic linkers that are incorporated into the framework structure. The use of co-ligands with different lengths, geometries, and functionalities can lead to the formation of mixed-ligand MOFs with unique properties and topologies. scispace.com For example, introducing a smaller, linear co-ligand alongside the bulkier this compound can result in a framework with a more open structure and increased porosity.

Self-Assembly Mechanisms in this compound-based Frameworks

The formation of metal-organic frameworks from this compound is governed by the principles of self-assembly, where the final structure is directed by the coordination preferences of the metal ions and the geometry of the organic ligand. The pyridine (B92270) nitrogen atom and the carboxylate groups of the diisophthalic acid moieties serve as the primary coordination sites for metal centers.

Structural Analysis and Topological Classification of Assembled Frameworks

The structural elucidation of MOFs derived from this compound is critical for understanding their properties and potential applications. A combination of crystallographic techniques is employed for this purpose.

Single-Crystal X-ray Diffraction Studies for Atomic Arrangement Elucidation

Table 1: Crystallographic Data for ZJU-5

Parameter Value
Chemical Formula Cu2(PDDI)
Ligand H4PDDI = this compound
Metal Ion Copper(II)
Crystal System Data not available in search results
Space Group Data not available in search results

Powder X-ray Diffraction for Phase Purity and Structural Confirmation

Powder X-ray diffraction (PXRD) is an essential technique used to confirm the phase purity of the bulk crystalline material. The experimental PXRD pattern of a synthesized MOF is compared with the pattern simulated from the single-crystal X-ray diffraction data. A good match between the two patterns indicates that the bulk sample is composed of a single, homogeneous crystalline phase, free from impurities or other crystalline forms. This validation is crucial for ensuring that the properties measured for the bulk material are representative of the determined single-crystal structure.

Dimensionality and Topology of Networks (1D, 2D, 3D Extended Frameworks)

Interpenetration Phenomena in this compound-based MOFs

Interpenetration is a phenomenon where two or more independent frameworks grow through each other without being covalently bonded. This can have a significant impact on the porosity of the material, often reducing the pore size and volume. While interpenetration is a common feature in many MOFs, the available information on ZJU-5 does not explicitly mention the occurrence of this phenomenon. The high porosity reported for ZJU-5 suggests that it is likely a non-interpenetrated framework.

Porosity and Pore System Characterization (Micro-, Meso-, and Hierarchical Porosity)

Table 2: Porosity Data for ZJU-5a

Parameter Value
Porosity Type Microporous
BET Surface Area Data not available in search results
Pore Volume Data not available in search results

Optical and Luminescence Properties of Frameworks

The optical and luminescent properties of metal-organic frameworks (MOFs) are of significant interest for applications in chemical sensing, bio-imaging, and lighting. These properties are intrinsically linked to the nature of the organic ligand and the metal centers. While the parent ligand, this compound, is a promising candidate for constructing luminescent MOFs due to its conjugated aromatic system, specific studies detailing the optical and luminescence properties of frameworks synthesized directly from this ligand are not extensively documented in the reviewed literature.

However, extensive research on frameworks built from its structural isomers, such as 5,5'-(Pyridine-3,5-diyl)diisophthalic acid (H₄PyDIP), provides significant insight into the potential luminescent capabilities. MOFs constructed from H₄PyDIP and lanthanide (Ln) metals have demonstrated notable luminescent behaviors. For instance, a series of lanthanide MOFs, formulated as [(CH₃)₂NH₂]₂[Ln₂(L)₂(H₂O)₂]·2DMF·2H₂O (where L = PyDIP), have been shown to be effective luminescent sensors. ossila.com These materials can detect polychlorinated benzenes and exhibit high sensitivity for the Fe³⁺ ion in aqueous solutions through a luminescence quenching mechanism. ossila.com The Stern-Volmer constant (KSV) for Fe³⁺ detection was found to be 7.58 × 10⁴ M⁻¹, indicating a very efficient quenching process. ossila.com

The luminescence in such MOFs often originates from the ligand-centered π-π* or n-π* electronic transitions. The emission can be quenched by analytes through various mechanisms, including electron transfer from the excited state of the MOF to the analyte or resonance energy transfer. The electron-rich nature of pyridine-containing polytopic carboxylate ligands makes them excellent candidates for constructing fluorescent MOFs for sensing electron-deficient nitroaromatic compounds. rsc.org

Furthermore, frameworks incorporating other related pyridine-dicarboxylate ligands, such as pyridine-2,3-dicarboxylate, have been synthesized with zinc and cadmium, resulting in complexes that exhibit intense fluorescent emissions at room temperature. rsc.org Similarly, zinc-based coordination polymers with 2,5-dihydroxy-1,4-terephthalic acid and 2,2′-bipyridine ligands have shown potential as luminescent materials for the highly selective and sensitive detection of Fe³⁺ ions and acetone. mdpi.com These examples underscore the general potential for MOFs derived from this compound to possess valuable luminescent properties, though direct experimental validation is required.

Table 1: Luminescent Sensing Applications of a Framework Based on an Isomer of the Title Compound

Framework LigandMetal Ion(s)Analyte DetectedSensing MechanismKey Finding
5,5'-(Pyridine-3,5-diyl)diisophthalic acid (H₄PyDIP)Lanthanides (Ln)Fe³⁺Luminescence QuenchingHigh sensitivity with a KSV value of 7.58 × 10⁴ M⁻¹ ossila.com
5,5'-(Pyridine-3,5-diyl)diisophthalic acid (H₄PyDIP)Lanthanides (Ln)Polychlorinated BenzenesLuminescence QuenchingSelective detection capability ossila.com

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy for Structural Insights and Adsorbed Molecule Behavior

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure of metal-organic frameworks and for probing the interactions and dynamics of adsorbed guest molecules within their pores. scholaris.ca It provides information on the local chemical environment of specific nuclei (e.g., ¹H, ²H, ¹³C, ¹⁵N) in the solid state, offering insights that are complementary to diffraction methods.

Specific SSNMR studies on frameworks constructed directly from This compound are not prominent in the available literature. Nevertheless, the application of SSNMR to closely related systems provides a clear indication of the technique's utility for analyzing such materials.

A key application of SSNMR is the study of host-guest interactions, which is crucial for understanding the performance of MOFs in catalysis, gas storage, and separation. For example, ²H SSNMR spectroscopy using a probe molecule like deuterated pyridine (pyridine-d₅) can reveal detailed information about the nature of active sites within a MOF. researchgate.net When pyridine-d₅ is adsorbed into a MOF, changes in the ²H NMR lineshape can distinguish between immobile, coordinated molecules and mobile, physisorbed molecules. researchgate.net Analysis of the spectra at different temperatures allows for the characterization of molecular dynamics, such as π-flips and uniaxial rotation of the pyridine ring, providing information on the strength and nature of the interaction with the framework's open metal sites or other functional groups. researchgate.net

Furthermore, SSNMR can be used to monitor structural changes in the framework itself upon guest adsorption. Variable temperature ¹³C SSNMR experiments, for instance, can be used to investigate the behavior of adsorbed ¹³CO₂. scholaris.ca The analysis of ¹³C static spectra can reveal whether CO₂ molecules are undergoing localized wobbling or non-localized hopping within the pores, and can help identify specific adsorption sites, such as the π-pockets of aromatic ligands. scholaris.ca This information is vital for designing MOFs with enhanced CO₂ capture and separation capabilities.

In essence, while data specific to frameworks from this compound is pending, SSNMR remains an indispensable tool for their future characterization. It offers the capability to elucidate the precise structure of the ligand within the framework, confirm coordination modes, and provide a molecular-level understanding of the dynamic behavior of adsorbed guest species.

Table 2: Information Obtainable from SSNMR Spectroscopy on MOF Systems

SSNMR TechniqueNucleusType of Information ProvidedExample Application
Magic Angle Spinning (MAS) NMR¹³C, ¹⁵NLocal chemical environment, ligand coordination, presence of different tautomers or conformers. Elucidating the structure of the organic linker and its binding to metal centers.
Wideline (Static) NMR²H, ¹³CMolecular dynamics, orientation of adsorbed molecules, guest-host interactions. scholaris.caStudying the dynamics of adsorbed deuterated pyridine to probe acidic sites. researchgate.net
Variable Temperature (VT) NMR²H, ¹³CChanges in molecular motion with temperature, activation barriers for dynamic processes. scholaris.caCharacterizing the transition from localized to mobile guest molecules within pores. researchgate.net
Cross-Polarization MAS (CPMAS)¹³CProbing the local structure around organic linkers with enhanced sensitivity. scholaris.caCharacterizing the local environment of carboxylate and pyridine groups in the framework.

Functional Applications of 5,5 Pyridine 2,5 Diyl Diisophthalic Acid Based Metal Organic Frameworks and Coordination Polymers

Advanced Gas Adsorption and Separation Technologies

The specific architecture of MOFs derived from 5,5'-(Pyridine-2,5-diyl)diisophthalic acid, particularly a copper-based analogue of MOF-505, endows them with notable capabilities for gas adsorption and separation. The framework, designated as [Cu₂(L)(H₂O)₂]·Gₓ (where H₄L is this compound), possesses a combination of micropores and mesopores, which facilitates access to active sites within the structure. rsc.org

MOFs based on this pyridyl-diisophthalic acid ligand exhibit promising performance in selective carbon dioxide (CO₂) capture. The primary mechanism for this selectivity involves a synergistic interaction between the CO₂ molecules and the framework's functional sites. The exposed unsaturated Cu(II) metal sites act as Lewis acid centers, while the nitrogen atom of the pyridine (B92270) group in the ligand serves as a Lewis basic site. rsc.org This combination of acidic and basic sites creates a favorable environment for the preferential binding of CO₂, which has a significant quadrupole moment, over other less polar gases like nitrogen (N₂).

The adsorption process is a form of physisorption, where the CO₂ molecules are held within the pores by relatively weak, non-covalent forces, including Lewis acid-base interactions and van der Waals forces. This allows for the reversible capture and release of CO₂ with changes in pressure or temperature, a critical feature for practical carbon capture applications.

While the structural features of MOFs built with this compound, such as tailored pore sizes and specific active sites, suggest strong potential for the selective adsorption of hydrocarbons, detailed experimental data on the separation of gases like acetylene (B1199291) (C₂H₂), methane (B114726) (CH₄), and other C₂-hydrocarbons for frameworks based on this specific ligand are not extensively reported in the reviewed literature. Generally, the principles governing CO₂ separation, namely the interaction with open metal sites and functional organic linkers, are also applicable to hydrocarbon separation, where molecules with higher polarizability or specific binding affinities (like the acidic protons of acetylene) can be selectively adsorbed.

The functionality of these MOFs in gas separation is fundamentally linked to the dual presence of open metal sites and Lewis basic pyridyl groups. rsc.org

Open Metal Sites: In the copper-based MOF [Cu₂(L)(H₂O)₂], the copper(II) ions are not fully coordinated by the ligand alone. Coordinated water molecules can often be removed by thermal activation, leaving behind unsaturated metal centers, commonly referred to as open metal sites or coordinatively unsaturated sites. These sites act as strong Lewis acids and are primary binding locations for gas molecules that can act as Lewis bases, such as CO₂. rsc.org

Lewis Basic Pyridyl Groups: The nitrogen atom in the pyridine ring of the this compound ligand possesses a lone pair of electrons, making it a Lewis basic site. These sites, strategically positioned on the pore surfaces, provide additional interaction points that enhance the binding affinity and selectivity for gases like CO₂. rsc.org The combination of these two types of sites creates a highly favorable environment for selective gas capture.

The performance of the copper-based MOF derived from this compound in CO₂ capture has been quantified. The material demonstrates a significant CO₂ uptake capacity and excellent selectivity for CO₂ over N₂.

At 273 K and 1 bar, the activated MOF exhibits a CO₂ uptake of 123.4 cm³ g⁻¹. rsc.org The selectivity of CO₂ over N₂ under these conditions was calculated to be 55.7, highlighting its potential for separating CO₂ from flue gas streams where nitrogen is the major component. rsc.org

Table 1: Gas Adsorption Properties of [Cu₂(L)(H₂O)₂] MOF

GasTemperature (K)Pressure (bar)Uptake Capacity (cm³ g⁻¹)Selectivity (CO₂/N₂)
CO₂2731123.455.7
N₂2731-

Catalytic Applications in Organic Transformations

Beyond gas separation, the unique active sites within MOFs constructed from this compound also render them effective as heterogeneous catalysts. Their crystalline, porous nature allows reactants to access the active sites while providing the benefits of easy separation and recyclability associated with solid catalysts.

The principle of heterogeneous catalysis in these MOFs relies on the accessibility of catalytically active centers within the porous structure. For the copper-based MOF [Cu₂(L)(H₂O)₂], the active sites are the coordinatively unsaturated Cu(II) centers, which function as Lewis acids. rsc.org These sites can activate substrates, facilitating chemical transformations.

This MOF has been successfully employed as a heterogeneous catalyst in the cyanosilylation of aldehydes under solvent-free conditions. rsc.org In this reaction, the aldehyde substrate coordinates to the Lewis acidic Cu(II) site, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by trimethylsilyl (B98337) cyanide. The reaction proceeds efficiently, and the solid catalyst can be recovered and reused. The combination of porosity, high surface area, and well-defined, isolated active sites makes this MOF a promising platform for various organic reactions.

Knoevenagel Condensation Reactions

The Knoevenagel condensation, a crucial carbon-carbon bond-forming reaction, is often catalyzed by MOFs due to their basic or acidic sites. While MOFs based on ligands containing isophthalic acid or pyridine moieties have been investigated as catalysts for this reaction, a review of current scientific literature reveals no specific studies on the use of MOFs constructed from this compound for catalyzing Knoevenagel condensation reactions. Research on related materials, such as those based on pyridine-2,3-dicarboxylate, has shown good to excellent yields (95-98%) under mild conditions, highlighting the potential of pyridine-based MOFs in this area. acs.org Similarly, Al-MOFs with aminofunctionalized isophthalate (B1238265) linkers have also been studied as effective heterogeneous catalysts for this transformation. rsc.org

C-H Bond Activation Processes

Direct C-H bond activation is a powerful tool in organic synthesis, and heterogeneous catalysis by MOFs is an emerging area of this field. Despite the potential of the pyridine-nitrogen and carboxylate-oxygen atoms in this compound to act as directing groups or active sites for C-H activation, there are currently no specific research articles detailing the application of its corresponding MOFs or CPs in C-H bond activation processes. Studies on analogous structures, for instance, coordination polymers based on pyridine-2,3-dicarboxylate, have reported successful C-H bond activation with high yields (97-99%), suggesting that MOFs from pyridine-polycarboxylates are promising candidates for such catalytic applications. acs.org

Cycloaddition Reactions (e.g., CO2 Cycloaddition to Epoxides)

The chemical fixation of carbon dioxide, particularly its cycloaddition to epoxides to form cyclic carbonates, is a significant area of green chemistry where MOFs have shown considerable promise as catalysts. The porous nature of MOFs, combined with Lewis acidic metal sites and potentially basic ligand sites, can facilitate this reaction. However, a thorough search of the available literature indicates that MOFs specifically synthesized from the this compound ligand have not yet been reported as catalysts for CO2 cycloaddition reactions. In contrast, other MOFs, including those with pyridyl-based polycarboxylate ligands, have been shown to efficiently catalyze this reaction, often under solvent-free conditions, demonstrating the general potential of this class of materials. rsc.orgnih.gov

Catalytic Performance Evaluation, Substrate Scope, and Reusability Studies

A comprehensive evaluation of catalytic performance, including the range of compatible substrates and the potential for catalyst recycling and reuse, is critical for practical applications. As there are no specific studies available on the use of this compound-based MOFs in the aforementioned catalytic reactions (Knoevenagel condensation, C-H activation, CO2 cycloaddition), data on their catalytic performance, substrate scope, and reusability is not available.

For related systems, research has provided insights into these aspects. For example, in Knoevenagel condensations catalyzed by certain pyridine-dicarboxylate-based CPs, the catalysts could be reused up to seven times without a significant loss in efficiency. acs.org Similarly, studies on other MOFs in CO2 cycloaddition have detailed the catalyst's performance with various epoxides and confirmed their stability over multiple cycles. rsc.org

Sensing and Detection Platforms

Luminescence-Based Temperature Sensing and Thermometry

Luminescent MOFs and CPs can function as contactless temperature sensors, where changes in temperature induce measurable changes in their emission properties, such as intensity, lifetime, or peak position. rsc.org While the field of MOF-based thermometry is growing, there are no specific reports on the application of materials derived from this compound for luminescence-based temperature sensing.

However, research on coordination polymers with structurally related diisophthalic acid ligands demonstrates the feasibility of this application. For instance, a luminescent coordination polymer based on an anthracene-diisophthalic acid ligand has been shown to function as a temperature sensor in the 0-60 °C range. globethesis.com This suggests that the diisophthalic acid framework can provide the necessary rigidity and electronic properties for temperature-dependent luminescence.

Table 1: Temperature Sensing Performance of a Related Diisophthalic Acid-Based Coordination Polymer

Compound SystemTemperature Range (°C)Relative Sensitivity (Sr at 60°C)Temperature Resolution (δT) (°C)Reference
Tb-anthracene-diisophthalic acid CP0 - 605.74% °C-10.013 - 0.003 globethesis.com

Selective Ion Detection (e.g., Fe³⁺ Ions)

Luminescent MOFs (LMOFs) are widely explored as sensitive and selective chemosensors for detecting specific metal ions. The luminescence of a MOF can be quenched or enhanced in the presence of a target ion, providing a detectable signal.

While no studies were found that specifically use MOFs from this compound for ion detection, research on the closely related isomer, 5,5'-(Pyridine-3,5-diyl)diisophthalic acid , demonstrates high sensitivity and selectivity for the detection of ferric ions (Fe³⁺). Lanthanide MOFs (Ln-MOFs) constructed from this isomeric ligand have been shown to be effective fluorescent probes for Fe³⁺ in aqueous solutions. The detection mechanism is typically based on luminescence quenching, where the Fe³⁺ ions absorb the excitation or emission energy of the MOF, leading to a decrease in fluorescence intensity.

A Zn-MOF based on a naphthalene-diisophthalic acid ligand has also been reported as a fluorescence sensor for Fe³⁺ with a low detection limit, further underscoring the suitability of diisophthalate-based frameworks for this purpose. globethesis.com The presence of uncoordinated nitrogen and oxygen atoms in the pores of such MOFs can provide preferential binding sites for specific metal cations, enhancing selectivity.

Table 2: Performance Data for Fe³⁺ Sensing by MOFs with Related Ligands

MOF System (Ligand)Target IonSensing MechanismStern-Volmer Constant (Ksv) (M-1)Limit of Detection (LOD)Reference
Ln-MOF (5,5'-(Pyridine-3,5-diyl)diisophthalic acid)Fe³⁺Luminescence Quenching7.58 × 10⁴Not Specified-
Zn-MOF (5,5'-(Naphthalene-2,6-diyl)diisophthalic acid)Fe³⁺Luminescence QuenchingNot Specified0.18 µM globethesis.com

The strong performance of the 3,5-diyl isomer suggests that MOFs based on this compound would also be promising candidates for the selective detection of Fe³⁺ ions, though experimental verification is required.

Environmental Pollutant Sensing (e.g., Polychlorinated Benzenes)

Metal-organic frameworks constructed from ligands structurally similar to this compound have demonstrated significant potential as selective fluorescent sensors for environmental pollutants. While direct studies on MOFs from the 2,5-diyl isomer for polychlorinated benzene (B151609) detection are not extensively documented, research on the closely related 5,5'-(Pyridine-3,5-diyl)diisophthalic acid (H4PyDIP) provides valuable insights. Lanthanide-based MOFs, specifically those formulated as [(CH₃)₂NH₂]₂[Ln₂(L)₂(H₂O)₂]·2DMF·2H₂O (where L = H4PyDIP), have been shown to selectively detect polychlorinated benzenes.

The sensing mechanism in these materials is primarily based on luminescence quenching. The porous structure of the MOF allows for the diffusion and adsorption of analyte molecules into its channels. The interaction between the polychlorinated benzene molecules and the framework, particularly the organic linker, can lead to a quenching of the material's inherent fluorescence. This change in luminescence intensity provides a detectable signal for the presence of the pollutant. The selectivity for specific pollutants like polychlorinated benzenes is attributed to the specific size and shape of the MOF's pores, as well as the chemical interactions between the analyte and the framework's internal surfaces. The pyridine and isophthalate moieties of the ligand play a crucial role in establishing these selective interactions.

The findings from the 3,5-diyl isomer suggest that a MOF based on this compound could exhibit similar or potentially enhanced sensing capabilities due to the different geometric arrangement of the coordinating groups, which would influence the resulting framework topology and pore environment.

MOF System ComponentAnalyteSensing Mechanism
Lanthanide Metal IonPolychlorinated BenzenesLuminescence Quenching
5,5'-(Pyridine-3,5-diyl)diisophthalic acid

Biosensing Mechanisms (Focus on porous nature and biomolecule encapsulation principles)

The application of MOFs in biosensing is largely predicated on their inherent porosity and the ability to encapsulate biomolecules within their framework. For a MOF synthesized from this compound, its porous nature would allow for the diffusion and entrapment of biological molecules such as enzymes, antibodies, or nucleic acids. The principle of biomolecule encapsulation within a MOF relies on the creation of a host-guest system where the MOF acts as a protective and stabilizing host for the encapsulated biomolecule.

The encapsulation process can be achieved through various methods, including in-situ encapsulation where the biomolecule is present during the synthesis of the MOF, or post-synthetic modification where the biomolecule is introduced into the pores of a pre-synthesized MOF. The success of encapsulation is determined by the compatibility of the biomolecule's size and surface chemistry with the MOF's pore dimensions and internal surface properties. The pyridine and carboxylate functionalities of the this compound ligand can be further functionalized to enhance the specific binding and stabilization of the target biomolecules.

Once encapsulated, the biomolecule can interact with its target analyte, which diffuses into the MOF. This interaction can trigger a detectable signal, such as a change in fluorescence, color, or an electrochemical response, forming the basis of the biosensor. The MOF framework can protect the biomolecule from harsh environmental conditions, thereby enhancing its stability and activity.

PrincipleDescriptionRelevance to this compound MOF
Porosity The presence of well-defined channels and cavities within the MOF structure.Allows for the diffusion of biomolecules and analytes.
Biomolecule Encapsulation The entrapment of biological molecules within the pores of the MOF.Can be tailored by modifying the synthesis of the MOF to achieve desired pore sizes.
Signal Transduction The conversion of a biological recognition event into a measurable signal.The ligand's fluorescent properties could be modulated upon analyte binding.

Targeted Drug Delivery Systems (Focus on Porous Material Design and Encapsulation Principles)

The design of MOFs for targeted drug delivery hinges on their high porosity, large surface area, and the tunability of their chemical and physical properties. A MOF based on this compound could be engineered as a carrier for therapeutic agents. The porous material design would focus on creating a framework with optimal pore sizes to accommodate specific drug molecules and to control their release kinetics.

The principle of encapsulation in drug delivery is similar to that in biosensing, involving the loading of guest drug molecules into the host MOF. The efficiency of drug loading is influenced by the interactions between the drug and the internal surface of the MOF, which can include hydrogen bonding, π-π stacking, and coordination interactions. The pyridine and carboxylate groups of the ligand are instrumental in facilitating these interactions.

Design Considerations for Biocompatible Frameworks

For a MOF to be utilized in a drug delivery system, biocompatibility is a paramount consideration. The design of a biocompatible framework using this compound would involve the selection of metal ions with low toxicity, such as iron, zinc, or zirconium. The organic linker itself should also exhibit minimal cytotoxicity.

Furthermore, the stability of the MOF in physiological conditions is crucial. The framework must be stable enough to transport the drug to the target site but also be able to degrade into non-toxic components for clearance from the body. The strength of the coordination bonds between the metal ions and the this compound ligand will dictate the degradation rate of the MOF. Surface modification of the MOF with biocompatible polymers like polyethylene (B3416737) glycol (PEG) can also enhance its biocompatibility and circulation time in the body.

Design FactorConsiderationImplication for this compound MOF
Metal Ion Selection Choosing metal ions with low toxicity (e.g., Fe, Zn, Zr).Ensures the degradation products of the MOF are not harmful.
Ligand Toxicity Assessing the cytotoxicity of the organic linker.The pyridinediisophthalic acid moiety would need to be evaluated for its biological impact.
Framework Stability Tuning the lability of the metal-ligand bonds.Controls the rate of drug release and framework degradation.
Surface Modification Coating the MOF with biocompatible molecules.Improves in-vivo stability and reduces immunogenicity.

Encapsulation and Controlled Release Mechanisms of Guest Molecules

The encapsulation of guest molecules, such as drugs, within a this compound-based MOF is governed by the principles of host-guest chemistry. The loading of the drug can be achieved through diffusion into the pores of the activated MOF. The release of the encapsulated drug can be controlled through various mechanisms.

One common mechanism is the gradual degradation of the MOF structure in the physiological environment, leading to the release of the drug. This can be triggered by changes in pH, with the acidic environment of tumor tissues, for example, promoting the breakdown of the MOF and the targeted release of an anticancer drug. Another mechanism is the competitive displacement of the drug from the framework by other molecules present in the biological milieu. Furthermore, external stimuli such as light or temperature could be used to trigger drug release if the MOF is designed with responsive components. The specific structure and connectivity of the MOF derived from this compound would be a key determinant of the dominant release mechanism.

Release MechanismTriggerDescription
Framework Degradation pH, ionsThe breakdown of the MOF structure releases the encapsulated guest.
Competitive Displacement Other moleculesGuest molecules are displaced from the pores by competing species.
Stimuli-Responsive Release Light, temperatureExternal stimuli induce a conformational change or bond cleavage, leading to release.

Theoretical and Computational Investigations of 5,5 Pyridine 2,5 Diyl Diisophthalic Acid and Its Assemblies

Density Functional Theory (DFT) Studies of Ligand Electronic Structure and Coordination Preferences

No specific DFT studies on the electronic structure, frontier molecular orbitals (HOMO-LUMO), or coordination preferences of 5,5'-(Pyridine-2,5-diyl)diisophthalic acid have been found in the surveyed literature.

Molecular Dynamics (MD) Simulations of Framework Dynamics and Guest Molecule Diffusion

There are no available research articles detailing MD simulations performed on metal-organic frameworks constructed from this compound to investigate their structural dynamics or the diffusion of guest molecules within their pores.

Grand Canonical Monte Carlo (GCMC) Simulations for Gas Adsorption Phenomena and Binding Site Elucidation

Specific GCMC simulation data for gas adsorption isotherms (e.g., for CO2, H2, CH4) or the identification of binding sites within frameworks based on this compound are not present in the available literature.

Computational Prediction of Framework Stability and Porosity Characteristics

There is no published research that computationally predicts the thermal or chemical stability, nor the porosity characteristics such as surface area and pore size distribution, of hypothetical or synthesized frameworks derived from this compound.

Elucidation of Reaction Mechanisms in Catalytic Applications through Computational Modeling

No computational studies have been found that model and elucidate reaction mechanisms for any potential catalytic applications of materials based on this compound.

Comparative Analysis and Future Research Directions

Structural Analogues and Isomeric Ligands of 5,5'-(Pyridine-2,5-diyl)diisophthalic acid

The specific arrangement of coordinating groups within a ligand is a primary determinant of the final topology and properties of a MOF. The positioning of the isophthalic acid groups on the pyridine (B92270) ring in this compound results in an asymmetric, bent linker, a feature that distinguishes it from its more symmetrical isomers.

The most direct structural analogue to this compound is its isomer, 5,5'-(Pyridine-3,5-diyl)diisophthalic acid. The key difference lies in the substitution pattern on the central pyridine ring. The 3,5-substitution results in a more linear and rigid C2v symmetry, whereas the 2,5-substitution creates an inherently asymmetric or "bent" geometry. This fundamental geometric variance is expected to have a profound impact on the resulting framework architectures.

5,5'-(Pyridine-3,5-diyl)diisophthalic acid (H4PyDIP) is a well-documented ligand in MOF chemistry. ossila.comalfachemic.com Its rigid and relatively linear geometry makes it a versatile building block for creating porous materials for applications in gas storage, separation, and catalysis. smolecule.com For instance, a Zn(II)-based MOF constructed with this ligand forms a structure with one-dimensional open channels, a highly polar pore system, and uncoordinated nitrogen and oxygen atoms, creating a favorable environment for selective CO2 adsorption. ossila.com Furthermore, lanthanide-based MOFs using this ligand have demonstrated potential as chemical sensors for detecting metal ions like Fe³⁺ and environmental pollutants. ossila.comsmolecule.com

In contrast, the asymmetry of the 2,5-diyl isomer would likely frustrate the formation of highly symmetric, predictable network topologies often seen with the 3,5-diyl isomer. Instead, it would favor the generation of more complex, potentially interpenetrated, or lower-symmetry frameworks. While direct examples of MOFs from this compound are not prevalent in existing literature, studies on other asymmetric pyridine-carboxylate ligands, such as pyridine-2,5-dicarboxylic acid, show that such linkers can lead to novel framework structures. rsc.org

The table below summarizes the key differences between the two isomers and the implications for MOF design.

FeatureThis compound5,5'-(Pyridine-3,5-diyl)diisophthalic acid
Symmetry Asymmetric ("Bent")C2v Symmetric ("Linear")
CAS Number 1431292-15-71433029-60-7
Molecular Formula C21H13NO8C21H13NO8
Expected MOF Topology Complex, lower-symmetry, potentially interpenetrated nets.Higher-symmetry, often predictable nets (e.g., sql, pcu).
Reported Applications Largely unexplored.Gas adsorption (CO2), chemical sensing (Fe³⁺, pollutants). ossila.comsmolecule.com

The bent nature of this compound is expected to produce frameworks with unique pore shapes and connectivity. Unlike linear linkers that often lead to predictable topologies like primitive cubic (pcu) or square lattice (sql) nets, bent linkers can generate more intricate structures. These complex topologies can be advantageous for applications requiring high selectivity, such as separations or catalysis, where the specific size and chemical environment of the pores are crucial. For example, studies on MOFs assembled from amine-functionalized pyridine-carboxylate ligands have shown that altering ligand conformation can lead to vastly different network topologies and gas adsorption properties. rsc.orgresearchgate.net

Functionalization of the pyridine-carboxylate ligand itself provides another layer of control over MOF properties. While the parent this compound linker has no pendant functional groups, the introduction of moieties such as amino (-NH2), hydroxyl (-OH), or alkyl groups onto the pyridine ring or the isophthalate (B1238265) units could dramatically alter the framework's properties. An amino group, for instance, can serve as a basic catalytic site, a grafting point for post-synthetic modification, or a site for enhanced interaction with acidic gas molecules like CO2.

Advances in Post-Synthetic Modification of this compound-based Frameworks

Post-synthetic modification (PSM) is a powerful strategy for introducing chemical functionality into a pre-existing MOF without altering its underlying framework. rsc.org This technique allows for the incorporation of functional groups that may not be stable under the initial MOF synthesis conditions.

For frameworks built from the parent this compound ligand, opportunities for direct PSM are limited due to the absence of reactive pendant groups. However, the true potential lies in applying PSM to hypothetical, functionalized derivatives of the ligand. For example, if a version of the ligand containing an amino group (e.g., on the pyridine ring) were synthesized and incorporated into a MOF, a wide array of modifications would become possible. Amine-tagged MOFs are well-known platforms for PSM, allowing for reactions such as:

Amide couplings: Reaction with acid chlorides or anhydrides to introduce new functional groups.

Isocyanate condensations: Forming urea (B33335) linkages.

Schiff base reactions: Condensation with aldehydes to create imines, which can be further functionalized or used for sensing. researchgate.net

The strategic advantage of PSM is that a single, stable parent MOF can serve as a scaffold for creating a diverse library of materials with tailored properties, a concept that could be readily applied to frameworks derived from functionalized this compound analogues.

Challenges and Opportunities in Scalable Synthesis and Industrial Applications of MOFs and CPs

Despite immense academic interest, the transition of MOFs and CPs from laboratory curiosities to industrial materials faces significant hurdles. These challenges would apply directly to any material developed using this compound.

Challenges:

Ligand Synthesis Cost: The synthesis of complex, multi-functional organic ligands like this compound is often a multi-step process with high associated costs, which is a primary barrier to large-scale production.

Scalable MOF Production: Traditional solvothermal synthesis methods, common in academic labs, are often difficult to scale up. They typically involve high-pressure reactors and long reaction times, which are not ideal for industrial manufacturing.

Solvent Usage and Recovery: Many MOF syntheses rely on large volumes of organic solvents like dimethylformamide (DMF), which are costly and pose environmental concerns, necessitating efficient recovery and recycling systems.

Material Processing and Stability: Shaping MOF powders into pellets or coating them onto surfaces for practical applications without compromising their porosity and ensuring long-term chemical and thermal stability remains a challenge.

Opportunities:

Green Synthesis Routes: The development of more sustainable synthesis methods, such as mechanochemical or water-based syntheses, could significantly reduce costs and environmental impact.

High-Value Applications: Targeting niche, high-value applications where the unique properties of a specific MOF can justify the higher production cost is a viable strategy. This includes areas like specialty gas separation, catalysis for fine chemicals, and advanced sensor technology.

Continuous Manufacturing: Shifting from batch synthesis to continuous flow processes could improve scalability, consistency, and cost-effectiveness.

For frameworks based on this compound, the unique structural outcomes resulting from its asymmetric nature could create materials with superior performance in selective applications, potentially justifying the investment in overcoming these production challenges.

Emerging Applications and Interdisciplinary Research Frontiers for this compound Derivatives

While frameworks from the parent ligand remain to be explored, the potential applications of its derivatives can be inferred from related systems. The combination of a nitrogen heterocycle with multiple carboxylate groups creates a versatile platform for designing functional materials.

Luminescent Sensing: MOFs incorporating pyridyl ligands and d¹⁰ metal ions (like Zn²⁺ or Cd²⁺) are excellent candidates for luminescent materials. scientificarchives.com The specific geometry of the 2,5-diyl linker could lead to unique host-guest interactions, enabling the development of highly selective and sensitive sensors for detecting specific ions, small molecules, or environmental toxins through mechanisms like fluorescence quenching or enhancement.

Asymmetric Catalysis: Incorporating chiral functionalities onto the this compound backbone could produce chiral MOFs. The defined pore environment of such MOFs could serve as a constrained reaction vessel, promoting enantioselective catalytic transformations, a highly sought-after goal in the pharmaceutical and fine chemical industries.

Photocatalysis: Many MOFs exhibit semiconductor-like behavior and can act as photocatalysts for degrading organic pollutants or for solar fuel production. mdpi.com The electronic properties of frameworks derived from the 2,5-diyl ligand could be tuned by modifying the ligand or the metal node to optimize light absorption and charge separation, opening avenues in environmental remediation.

Proton Conduction: The presence of carboxylic acid groups and pyridine nitrogen atoms provides potential pathways for proton transport. By controlling the hydration level within the pores, MOFs based on this ligand could be engineered for applications in proton exchange membrane (PEM) fuel cells.

These frontiers represent interdisciplinary research areas where chemistry, materials science, and engineering converge, highlighting the ligand's potential to contribute to the development of next-generation materials.

Concluding Remarks and Outlook for this compound in Advanced Materials Science

This compound presents a compelling case as an under-investigated building block in crystal engineering and materials science. Its inherent asymmetry distinguishes it fundamentally from its more studied 3,5-diyl isomer, promising access to a new landscape of MOF and CP structures with complex topologies and potentially novel functional properties.

The primary outlook for this ligand is one of exploration. Systematic investigation into its coordination behavior with various metal ions is the critical first step to unlocking its potential. This foundational research will reveal the types of frameworks it can form and pave the way for targeted functionalization and property tuning. The future development of derivatives functionalized for post-synthetic modification will be crucial for creating tailored materials for specific applications in sensing, catalysis, and separations.

While the challenges of scalable synthesis are significant, the unique structural features that may arise from this asymmetric linker could lead to materials with exceptional performance in high-value applications. This compound is not merely an isomer of a known ligand but a distinct molecular tool that offers new possibilities for the rational design of advanced materials. Its journey from a chemical curiosity to a functional component in materials science represents a clear and exciting frontier for future research.

Q & A

Q. What are the recommended synthetic routes for 5,5'-(Pyridine-2,5-diyl)diisophthalic acid, and how do reaction conditions influence yield and purity?

The synthesis of polycarboxylic acids like this compound typically involves coupling reactions under controlled conditions. For example, anhydride or chloroanhydride reagents in dry dioxane with pyridine as a catalyst are common . Key factors include:

  • Solvent choice : Dry dioxane minimizes side reactions.
  • Catalyst : Pyridine aids in activating carboxylic acid derivatives.
  • Stoichiometry : A 2:1 molar ratio of anhydride to precursor ensures complete functionalization .
    Post-synthesis, trituration with water and vacuum drying are critical for purity. Characterization via NMR and HPLC is essential to confirm structural integrity and assess impurities .

Q. How should researchers approach the spectroscopic characterization of this compound, and what spectral anomalies might arise?

Characterization requires a multi-technique approach:

  • ¹H/¹³C NMR : Look for splitting patterns in pyridine protons (δ ~8.5–9.0 ppm) and carboxylic acid protons (broad signals at δ ~12–14 ppm). Anomalies may arise from tautomerism in the pyridine ring .
  • FT-IR : Carboxylic acid O-H stretches (~2500–3500 cm⁻¹) and C=O stretches (~1680–1720 cm⁻¹) confirm functional groups.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight, but decarboxylation during ionization can produce false fragments .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis of metal-organic frameworks (MOFs) using this ligand?

MOF synthesis with this ligand requires factorial design to optimize parameters:

  • Variables : Solvent (DMF vs. water), temperature (80–120°C), and metal salt ratio (e.g., Zn²⁺ or Cu²⁺).
  • Orthogonal arrays : Use Taguchi methods to reduce experiments while maximizing data on crystallinity and surface area .
  • Response surface methodology (RSM) : Models interactions between variables to predict optimal conditions (e.g., 100°C in DMF yields 1.5 nm pore size) .
    Advanced characterization (PXRD, BET) validates structural outcomes .

Q. How can computational methods predict the ligand’s coordination behavior in complex systems?

Density functional theory (DFT) simulations assess binding energies and geometry:

  • Software tools : Gaussian or ORCA calculate charge distribution on carboxylate groups, predicting preferential binding to hard acids (e.g., Fe³⁺) .
  • Molecular dynamics (MD) : Simulate solvent effects on ligand conformation (e.g., DMF stabilizes planar configurations) .
    Experimental validation via X-ray crystallography is critical to resolve discrepancies between simulated and observed coordination modes .

Q. What methodologies resolve contradictions in reported adsorption data for MOFs derived from this ligand?

Contradictions in gas adsorption (e.g., CO₂ vs. CH₄ selectivity) often stem from:

  • Sample heterogeneity : Use in situ PXRD to confirm phase purity during activation .
  • Operando spectroscopy : Monitor guest-induced framework flexibility via IR during adsorption .
  • Statistical meta-analysis : Compare datasets using multivariate regression to isolate variables (e.g., linker defects, particle size) .

Q. How can researchers design experiments to probe acid-base stability in aqueous environments?

  • pH titration : Track ligand solubility and dissociation constants (pKa) using UV-Vis spectroscopy at varying pH (1–14) .
  • Accelerated aging : Expose MOFs to humid conditions (85°C/85% RH) and monitor structural collapse via TGA and XRD .
  • Comparative studies : Contrast stability with analogues (e.g., bipyridine dicarboxylates) to isolate pyridine’s role in hydrolysis resistance .

Q. What safety protocols are essential when handling this compound in advanced catalytic studies?

  • Hazard assessment : Review Safety Data Sheets (SDS) for pyridine derivatives (e.g., respiratory irritation) .
  • Engineering controls : Use fume hoods for synthesis and gloveboxes for air-sensitive catalysis .
  • Waste management : Neutralize acidic byproducts with bicarbonate before disposal .

Methodological Frameworks

Q. How do statistical design of experiments (DoE) improve reproducibility in ligand-based research?

DoE minimizes variability by:

  • Screening designs : Plackett-Burman identifies critical factors (e.g., reaction time > solvent purity) .
  • Central composite designs : Optimize ligand purity (>98%) and reaction yield simultaneously .
  • Robustness testing : Introduce deliberate perturbations (e.g., ±5°C temperature shifts) to validate protocol resilience .

Q. What interdisciplinary approaches integrate this ligand into energy storage systems?

  • Electrochemical testing : Cyclic voltammetry (CV) evaluates redox activity in supercapacitors .
  • Hybrid systems : Combine with conductive polymers (e.g., PEDOT:PSS) via layer-by-layer deposition .
  • In situ characterization : Raman spectroscopy tracks structural changes during charge-discharge cycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.